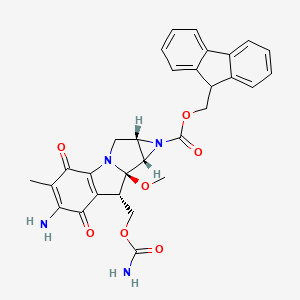

N-FMOC Mitomycin C

Description

Conceptual Framework of Prodrug Strategies for Mitomycin C Derivatives

The clinical application of Mitomycin C, a powerful DNA cross-linking agent, has been hampered by its significant toxicity and lack of specificity. sci-hub.semdpi.comnih.gov To address these limitations, researchers have explored various prodrug strategies. A prodrug is an inactive or less active form of a drug that is converted to the active form within the body, ideally at the site of action. jiwaji.edu

Evolution of Mitomycin C Prodrug Design

The design of Mitomycin C prodrugs has evolved significantly over time. Early strategies focused on simple chemical modifications to improve stability and reduce immediate toxicity. sci-hub.seacs.org More recent and advanced approaches involve the conjugation of MMC to various carrier molecules, such as liposomes, nanoparticles, and polymers, to achieve targeted delivery and controlled release. sci-hub.semdpi.commdpi.comcontrolledreleasesociety.org These systems are often designed to respond to specific physiological conditions within the tumor microenvironment, such as lower pH or the presence of certain enzymes, to trigger the release of the active drug. controlledreleasesociety.org For instance, lipid-based liposomal prodrugs of Mitomycin C have been developed to improve retention in liposomes and enhance tumor deposition. mdpi.comcontrolledreleasesociety.org

Advantages of Modifying Parent Mitomycin C for Targeted Delivery

Modifying the parent Mitomycin C molecule offers several advantages for targeted drug delivery. sci-hub.se By attaching a targeting moiety, the drug can be directed specifically to cancer cells, sparing healthy tissues and thereby reducing side effects. sci-hub.seacs.org This targeted approach can lead to a higher concentration of the active drug at the tumor site, enhancing its therapeutic efficacy. nih.govacs.org Furthermore, modifications can improve the physicochemical properties of MMC, such as its stability in circulation and its ability to be encapsulated within nanocarrier systems. sci-hub.senih.govmdpi.com The use of linkers that are cleavable under specific conditions within the tumor microenvironment allows for the controlled and site-specific release of the active drug. sci-hub.se

Rationale for N-FMOC Protection in Mitomycin C Analogs

The use of the 9-fluorenylmethyloxycarbonyl (FMOC) group as a protecting group for the nitrogen atom of Mitomycin C is a deliberate strategy to modulate the drug's properties. chemicalbook.com This modification is central to creating a prodrug that can be activated under specific conditions.

Role of the FMOC Group in Modulating Solubility and Stability

The FMOC group is a large, hydrophobic moiety. publish.csiro.au Its introduction into the Mitomycin C structure can significantly alter the molecule's solubility and stability. chemicalbook.comadventchembio.com While the hydrophobicity of the FMOC group can decrease aqueous solubility, it can enhance the drug's affinity for lipid-based delivery systems like liposomes and micelles. adventchembio.comvulcanchem.comrsc.org This improved association with a carrier can protect the drug from premature degradation in the bloodstream and control its release profile. controlledreleasesociety.org The FMOC group is also known for its stability under acidic conditions, which is beneficial for a prodrug that needs to remain intact during systemic circulation. chempep.com

FMOC as a Cleavable Moiety for Controlled Release

A key feature of the FMOC group is its lability under basic conditions, a property extensively utilized in solid-phase peptide synthesis. publish.csiro.auchempep.combeilstein-journals.org This characteristic can be exploited for controlled drug release. The cleavage of the FMOC group is typically achieved using a secondary amine, such as piperidine (B6355638), which triggers a β-elimination reaction. publish.csiro.auchempep.comgoogle.com In the context of a tumor microenvironment, which can sometimes be slightly more acidic than normal tissue, the direct cleavage of FMOC might not be the primary release mechanism. Instead, the FMOC group can be part of a more complex linker system that is designed to be cleaved by specific enzymes overexpressed in tumor cells or in the reductive environment of a tumor. chemicalbook.comgoogle.com This enzymatic or chemical cleavage would then initiate a cascade leading to the release of the active Mitomycin C. google.com

Overview of Research Trajectories for N-FMOC Mitomycin C Derivatives

Research into this compound derivatives is focused on optimizing their therapeutic potential through various strategies. One major area of investigation is the development of advanced drug delivery systems that can effectively carry these hydrophobic prodrugs. rsc.org This includes the formulation of this compound within nanocarriers like polymeric micelles and liposomes to enhance their stability, circulation time, and tumor accumulation. rsc.orgresearchgate.net

Another significant research direction involves the design of sophisticated linker technologies. Researchers are exploring different types of cleavable linkers to attach the N-FMOC-protected Mitomycin C to targeting ligands or carrier molecules. chemicalbook.com The goal is to create systems that can release the active drug in response to specific triggers within the tumor, such as enzymes or the reducing environment, thereby maximizing the therapeutic effect while minimizing off-target toxicity. controlledreleasesociety.orgchemicalbook.com The synthesis and evaluation of various this compound analogs with different linkers and targeting moieties are ongoing to identify candidates with the most promising preclinical profiles.

Significance of this compound in Rational Drug Development Paradigms

The development of this compound is significant in the field of rational drug design, primarily through its application as a prodrug and its role in advanced drug delivery systems. A prodrug is an inactive or less active drug derivative that is converted into its active form within the body, often at the specific site of action. This strategy is pivotal in overcoming many of the limitations associated with conventional chemotherapy.

The addition of the FMOC group, a well-established protecting group in peptide synthesis, to Mitomycin C alters its physicochemical properties in a therapeutically advantageous manner. mtoz-biolabs.comontosight.ai Mitomycin C itself is a bioreductive alkylating agent, meaning it is activated under the hypoxic (low oxygen) conditions often found in solid tumors to become a potent DNA cross-linking agent. amegroups.orgnih.govresearchgate.net This inherent tumor selectivity is a key feature of its anticancer activity.

The FMOC group is a large, hydrophobic aromatic system. Its conjugation to the primary amine of Mitomycin C can facilitate non-covalent interactions, such as π–π stacking, with drug delivery carriers like polymeric nanoparticles. This strong interaction allows for high drug loading efficiencies, often exceeding 85%, into these nanocarriers. vulcanchem.com The use of such nanoparticles can improve the solubility and stability of the drug, prolong its circulation time in the bloodstream, and enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Furthermore, the FMOC modification can act as a temporary shield, preventing the premature activation of Mitomycin C before it reaches the tumor microenvironment. vulcanchem.com The FMOC group is known to be labile under specific conditions, and its cleavage would release the active Mitomycin C. researchgate.netwikipedia.org This controlled release mechanism is a hallmark of rational prodrug design, aiming to concentrate the cytotoxic effects of the drug within the tumor while sparing healthy tissues.

The synthesis of this compound involves a controlled chemical reaction, typically a carbodiimide-mediated coupling, where the FMOC group is attached to the primary amine of Mitomycin C. vulcanchem.com This precise chemical modification allows for the creation of a new molecular entity with potentially improved pharmacokinetic and pharmacodynamic profiles.

The table below summarizes some of the key physicochemical properties of this compound, illustrating the impact of the FMOC modification.

| Property | Value |

| Molecular Formula | C₃₀H₂₈N₄O₇ |

| Molar Mass | 556.57 g/mol |

| Solubility | Soluble in DMSO, DMF |

| Stability | Light-sensitive; store at -20°C |

Table 1: Key Physicochemical Properties of this compound. vulcanchem.com

The development of this compound and its incorporation into nanodelivery systems represents a multi-faceted strategy to enhance the therapeutic index of a clinically established anticancer agent. By leveraging the principles of prodrug design and the unique properties of the FMOC group, researchers aim to create a more effective and targeted cancer therapy. This approach underscores the importance of chemical innovation in the ongoing effort to develop safer and more potent treatments for cancer.

Structure

3D Structure

Properties

Molecular Formula |

C30H28N4O7 |

|---|---|

Molecular Weight |

556.6 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl (4S,6S,7R,8S)-11-amino-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-5-carboxylate |

InChI |

InChI=1S/C30H28N4O7/c1-14-23(31)26(36)22-20(13-40-28(32)37)30(39-2)27-21(11-33(30)24(22)25(14)35)34(27)29(38)41-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-21,27H,11-13,31H2,1-2H3,(H2,32,37)/t20-,21+,27+,30-,34?/m1/s1 |

InChI Key |

SHPYTDAANNYACA-QDJHNDFYSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)N |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Fmoc Mitomycin C

Established Synthetic Routes for N-FMOC Mitomycin C and Related Structures

The synthesis of this compound builds upon the foundational chemistry of the mitomycin core, a complex structure featuring a pyrrolo[1,2-a]indole skeleton, an aziridine (B145994) ring, a quinone, and a carbamate (B1207046) group. beilstein-journals.org The inherent reactivity and instability of this arrangement, particularly the aziridine functionality, necessitate careful strategic planning in any synthetic sequence. beilstein-journals.org

Protection and Deprotection Strategies of Amine Functionalities on Mitomycin C

The amine groups of mitomycin C are key sites for modification. Protecting these functionalities is crucial to control the regioselectivity of subsequent reactions. The fluorenylmethyloxycarbonyl (FMOC) group is a base-labile protecting group commonly used for amines. total-synthesis.commasterorganicchemistry.com Its introduction creates a carbamate linkage. masterorganicchemistry.com

The primary strategies for amine protection in the context of mitomycin C synthesis involve reacting the amine with an activated FMOC derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com The choice of reagent can influence reaction conditions and byproducts. Fmoc-OSu is often preferred due to its increased stability and the reduced likelihood of forming undesirable oligopeptides. total-synthesis.com

Deprotection of the FMOC group is typically achieved under basic conditions, often using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.edumasterorganicchemistry.com This process is orthogonal to acid-labile protecting groups like tert-butoxycarbonyl (Boc) and hydrogenolysis-labile groups like benzyloxycarbonyl (Cbz), allowing for selective deprotection in molecules with multiple protected functional groups. wikipedia.orgorganic-chemistry.org

Table 1: Common Protecting Groups for Amine Functionalities and Their Deprotection Conditions

| Protecting Group | Abbreviation | Reagent for Protection | Deprotection Conditions |

| Fluorenylmethyloxycarbonyl | FMOC | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF) uci.edumasterorganicchemistry.com |

| tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (e.g., Trifluoroacetic Acid) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz | Cbz-Cl | Catalytic Hydrogenation (e.g., Pd/C, H₂) masterorganicchemistry.com |

| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-Cl | Fluoride Ion Sources (e.g., TBAF) tcichemicals.com |

Optimization of Reaction Conditions for FMOC Group Introduction

The introduction of the FMOC group onto the mitomycin C core requires careful optimization to prevent degradation of the sensitive aziridine ring and other functional groups. vulcanchem.com The reaction is typically carried out under controlled pH and temperature conditions. vulcanchem.com

A common method involves a carbodiimide-mediated coupling reaction. vulcanchem.com This can be achieved by activating the FMOC group with a coupling agent like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) in an anhydrous aprotic solvent like dimethylformamide (DMF). vulcanchem.com The activated FMOC species is then reacted with the primary amine of mitomycin C. To preserve the integrity of the aziridine ring, the reaction is often conducted at a reduced temperature, for instance, at 4°C over an extended period of 24 hours. vulcanchem.com

The use of a mild base, such as sodium bicarbonate, in a mixed solvent system like THF and water, is another established method for FMOC protection of amino groups. total-synthesis.com Careful control of pH is essential to ensure the amine is sufficiently nucleophilic while minimizing side reactions. vulcanchem.com

Novel Synthetic Approaches for this compound Analogs

The development of new synthetic methods for this compound analogs is driven by the need for more efficient, selective, and environmentally benign processes. These novel approaches often focus on stereocontrol and the incorporation of green chemistry principles.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce waste, use safer solvents, and improve energy efficiency in chemical synthesis. acs.org These principles are increasingly being applied to the synthesis of complex pharmaceutical compounds like mitomycin C analogs.

One key area of focus is the use of safer solvents. skpharmteco.com Traditional organic solvents like DMF and dichloromethane, often used in peptide synthesis and related protecting group chemistry, are being replaced with greener alternatives. skpharmteco.com Research into solid-phase peptide synthesis in water demonstrates the feasibility of moving away from hazardous solvents. nih.gov

Catalysis is another cornerstone of green chemistry. acs.org The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org Chemoenzymatic approaches, for example using laccase and lipase, have been explored for the synthesis of mitomycin-like compounds, offering high yields and environmentally friendly conditions. nih.gov These enzymatic reactions can provide high chemo-, regio-, and stereoselectivity. nih.gov Furthermore, multicomponent reactions (MCRs) and solventless "ball milling" techniques are being investigated for the synthesis of heterocyclic compounds, reducing reaction times and simplifying workup procedures. rasayanjournal.co.in While direct application to this compound is not yet widely reported, these green methodologies represent a promising future direction for its synthesis and the preparation of its analogs. rasayanjournal.co.in

Chemical Modifications and Structure Elucidation of this compound Derivatives

Modification of the this compound structure can lead to derivatives with altered properties. These modifications often target the C7 and C10 positions of the mitomycin core. nih.govyale.edu For example, the carbamate at C10 can be replaced with a hydroxyl group to form decarbamoyl mitomycin C (DMC). yale.edu

Structural modifications at the C7 amino group have been shown to retain anticancer activity, suggesting that this position is tolerant to the introduction of various pendant groups. researchgate.net The synthesis of mitomycin derivatives with unique condensed-ring structures has been achieved through Michael addition of 1,3-dicarbonyl compounds to a mitosane precursor. jst.go.jp

The structure of this compound and its derivatives is typically elucidated using a combination of spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the arrangement of protons in the molecule. vulcanchem.com For this compound, characteristic peaks for the FMOC aromatic protons are observed between δ 7.75–7.25 ppm. vulcanchem.com Mass spectrometry, such as MALDI-TOF, is employed to confirm the molecular weight of the synthesized compound. vulcanchem.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₈N₄O₇ | vulcanchem.com |

| Molar Mass | 556.57 g/mol | vulcanchem.com |

| Solubility | Soluble in DMSO, DMF | vulcanchem.com |

| Stability | Light-sensitive; store at -20°C | vulcanchem.com |

Introduction of Bioconjugatable Handles on this compound

The development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs), necessitates the ability to attach the drug molecule to a targeting moiety. This is achieved by introducing "bioconjugatable handles"—functional groups that can readily react with a corresponding group on the antibody or other carrier molecules.

One common strategy involves the use of linkers containing a reactive terminus. For instance, a linker with a free thiol group can be conjugated to this compound. acs.org This thiol-modified drug can then react with a maleimide (B117702) group introduced onto an antibody to form a stable thioether bond, a common conjugation strategy in ADC development. nih.gov

Another approach utilizes "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. acs.org For example, a linker containing a strained alkyne, such as 3,3,6,6-tetramethylthiacycloheptyne sulfoximine (B86345) (TMTHSI), can be attached to the N-terminus of a peptide, which is then coupled to the drug. acs.org This alkyne-functionalized this compound can then be "clicked" onto an azide-modified carrier molecule.

Self-immolative linkers represent a sophisticated class of bioconjugatable handles. These linkers are designed to cleave and release the active drug upon a specific trigger, such as the reductive environment inside a cell. biorxiv.org Disulfide bonds are frequently incorporated into these linkers for this purpose. acs.orgbiorxiv.org The synthesis of such a conjugate would involve reacting this compound with a linker containing a disulfide bond and a reactive group, such as an N-hydroxysuccinimide (NHS) ester, which can form an amide bond with the drug.

The following table summarizes various bioconjugatable handles and their corresponding conjugation chemistries:

| Bioconjugatable Handle | Corresponding Reactive Group | Linkage Formed |

| Thiol (-SH) | Maleimide | Thioether |

| Alkyne (e.g., TMTHSI) | Azide (B81097) (-N₃) | Triazole |

| N-Hydroxysuccinimide (NHS) ester | Amine (-NH₂) | Amide |

| Disulfide (-S-S-) | Thiol (-SH) | Thiol-disulfide exchange |

Derivatization for Enhanced Linker Integration in Prodrug Architectures

Prodrugs are inactive or less active precursors of a drug that are converted into the active form within the body. uomustansiriyah.edu.iq The derivatization of this compound is crucial for its effective integration into prodrug systems, often focusing on the design of the linker that connects the drug to a carrier.

The choice of linker is critical for the stability and release characteristics of the prodrug. mdpi.com For instance, ester-based linkers can be designed to be hydrolyzed by esterases, which are abundant in the body. uomustansiriyah.edu.iq The synthesis of such a prodrug could involve the reaction of this compound with a dicarboxylic acid anhydride (B1165640) to introduce a carboxylic acid group, which is then esterified with a carrier molecule.

Peptide-based linkers offer another versatile platform for prodrug design. Specific peptide sequences can be chosen to be substrates for enzymes that are overexpressed in tumor tissues, such as cathepsin B. rsc.org A common strategy involves synthesizing a peptide linker with a terminal reactive group that can be coupled to this compound. For example, a Gly-Phe-Leu-Gly (GFLG) peptide linker can be assembled on a solid support, and the N-terminus can be coupled to this compound. acs.org

The table below outlines different linker types used in this compound prodrugs and their release mechanisms:

| Linker Type | Release Mechanism |

| Ester-based | Hydrolysis by esterases |

| Peptide-based (e.g., GFLG) | Cleavage by specific proteases (e.g., Cathepsin B) |

| Disulfide-based | Reduction by intracellular glutathione (B108866) |

| Hydrazone-based | Acid-catalyzed hydrolysis in the lysosomal compartment |

The synthesis of these derivatized forms of this compound often involves multi-step procedures. For example, the synthesis of a peptide-linked prodrug might begin with the solid-phase synthesis of the peptide, followed by the coupling of this compound to the peptide's N-terminus, and finally, cleavage from the solid support and purification. acs.orgacs.org These synthetic efforts are essential for creating sophisticated drug delivery systems that can improve the efficacy and reduce the toxicity of Mitomycin C.

Molecular and Cellular Mechanisms of Action of N Fmoc Mitomycin C

Cellular Responses to N-FMOC Mitomycin C-Induced DNA Damage

Activation of DNA Damage Response Pathways

Mitomycin C (MMC) is a potent DNA alkylating agent that induces significant cellular damage, primarily through the formation of DNA interstrand cross-links. nih.gov This damage triggers a complex cellular response aimed at repairing the lesions. Failure to repair this damage leads to the cessation of DNA replication and transcription, ultimately resulting in cell death. mdpi.com

The repair of MMC-induced DNA damage involves several key pathways:

Nucleotide Excision Repair (NER): This is a crucial mechanism for repairing bulky DNA lesions, including those created by MMC. nih.gov Key proteins involved in the NER pathway, such as Xeroderma Pigmentosum (XP) proteins (specifically XPE, XPG, and XPF), play significant roles in recognizing and excising the damaged DNA segments. nih.gov

Homologous Recombination (HR) Repair: This pathway is essential for repairing double-strand breaks that can arise from the processing of MMC-induced cross-links. nih.gov

Fanconi Anemia (FA)/BRCA Pathway: This specialized DNA repair pathway is particularly important for resolving interstrand cross-links. researchgate.net The FA core complex is a key player in this pathway, signaling to downstream repair proteins. google.com A deficiency in components of this pathway, such as the FANCF protein, can sensitize cells to the cytotoxic effects of MMC. researchgate.net

Upon MMC treatment, cells activate these repair systems, leading to the upregulation of specific genes. For instance, in human endothelial cells, exposure to MMC resulted in the upregulation of DNA repair genes DDB1, ERCC4, and ERCC5. mdpi.com The cell cycle is also affected, with many cells halting in the G1/S or S phase to allow time for DNA repair before replication continues. researchgate.net

Apoptotic and Necrotic Cell Death Mechanisms in vitro

When DNA damage induced by Mitomycin C is too severe to be repaired, the cell undergoes programmed cell death. The primary mode of cell death induced by MMC in vitro is apoptosis, a controlled process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. arvojournals.orghaematologica.org This contrasts with necrosis, a passive form of cell death involving cell swelling and membrane rupture, which typically results from extreme injury and can provoke an inflammatory response. d-nb.infobmbreports.org

The apoptotic signaling cascade initiated by MMC involves both extrinsic and intrinsic pathways:

Intrinsic (Mitochondrial) Pathway: MMC treatment leads to mitochondrial dysfunction, characterized by a change in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. arvojournals.org This release activates a cascade of cysteine proteases known as caspases, particularly the initiator caspase-9 and the executioner caspase-3. arvojournals.orgd-nb.info

Extrinsic (Death Receptor) Pathway: MMC has been shown to increase the expression of death receptors like Fas and their ligands (FasL). arvojournals.org The engagement of these receptors can also initiate a caspase cascade, in this case often starting with caspase-8, which converges on the activation of caspase-3.

Key molecular events in MMC-induced apoptosis include the activation of c-Jun N-terminal kinase 1 (JNK1) and the phosphorylation of the tumor suppressor protein p53. arvojournals.org Inhibition of JNK1 has been shown to significantly reduce the cytotoxicity of MMC, highlighting its crucial role in the apoptotic process. arvojournals.org While apoptosis is the predominant mechanism, it is understood that the intensity of the initial insult can determine the balance between apoptosis and necrosis. d-nb.info

Impact of N-FMOC Modification on Mitomycin C Reductive Activation Mechanisms

Information specifically detailing the impact of the N-fluorenylmethyloxycarbonyl (N-FMOC) modification on the reductive activation of Mitomycin C is not available in the provided search results. The N-FMOC group is typically used as a protecting group in chemical synthesis. Its presence on the mitomycin core would sterically and electronically alter the molecule, which could influence its interaction with activating enzymes. However, the precise effects can only be speculative without direct experimental evidence.

The activation of the parent compound, Mitomycin C, is a prerequisite for its cytotoxic activity. nih.gov It is a prodrug that must be enzymatically reduced to form a highly reactive DNA alkylating agent. researchgate.net This reductive activation transforms the quinone moiety of MMC into a hydroquinone (B1673460). nih.gov This hydroquinone intermediate undergoes a series of spontaneous chemical transformations, losing its methoxy (B1213986) and carbamate (B1207046) groups to become a bifunctional electrophile capable of cross-linking DNA. nih.gov This activation can be achieved by various reductases within the cell. nih.gov

Role of Specific Reductases (e.g., DT-Diaphorase, NADPH-Cytochrome P450 Reductase) in Bioreduction

The bioreductive activation of Mitomycin C is catalyzed by several flavoenzymes, with DT-Diaphorase and NADPH-Cytochrome P450 Reductase being two of the most significant.

NADPH-Cytochrome P450 Reductase (POR): This enzyme primarily catalyzes a one-electron reduction of MMC to a semiquinone radical. nih.govresearchgate.net Under aerobic conditions, this semiquinone can be re-oxidized by molecular oxygen in a process called redox cycling, generating reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide. nih.govresearchgate.net While this redox cycling contributes to oxidative stress, it is the two-electron reduction that is considered more critical for the DNA cross-linking and antitumor activity of MMC. nih.gov Overexpression of POR can sensitize cells to MMC, particularly under aerobic conditions, providing direct evidence for its role in MMC activation. nih.gov POR is a membrane-bound protein that transfers electrons from NADPH to microsomal cytochromes P450. frontiersin.orgembopress.org

DT-Diaphorase (DTD, NQO1): This enzyme is an obligate two-electron reductase. nih.gov It directly reduces the MMC quinone to the hydroquinone, bypassing the semiquinone radical stage. nih.gov This two-electron reduction is considered a more efficient pathway for generating the DNA-alkylating species, especially under hypoxic conditions where the competing one-electron reduction pathway is less favored. nih.gov The activity of DTD is highly pH-dependent, with increased metabolism of MMC observed at lower pH values, which are often characteristic of the tumor microenvironment. nih.govnih.gov Consequently, tumor cells with high levels of DTD activity are often more sensitive to MMC-induced cytotoxicity and DNA damage. nih.gov

The following table summarizes the roles of these two key reductases in the activation of Mitomycin C.

| Enzyme | Reduction Type | Key Product | Oxygen Dependence | Role in Cytotoxicity |

| NADPH-Cytochrome P450 Reductase | One-electron | Semiquinone Radical | Primarily aerobic activation; redox cycles with O₂ to produce ROS. nih.govnih.gov | Contributes to cytotoxicity, especially under aerobic conditions. nih.gov |

| DT-Diaphorase | Two-electron | Hydroquinone | Efficient under both aerobic and hypoxic conditions; avoids ROS-generating redox cycling. nih.gov | Considered a major determinant of MMC's genotoxicity and cytotoxicity. nih.govnih.gov |

Differences in Oxygen Sensitivity and Hypoxia-Selective Activation Compared to Unmodified Mitomycin C

Mitomycin C is recognized as a hypoxia-activated prodrug, meaning it is often more toxic to cells in low-oxygen (hypoxic) environments than in normal-oxygen (aerobic or normoxic) environments. amegroups.orgnih.gov This selectivity is a key aspect of its therapeutic rationale, as solid tumors frequently contain hypoxic regions that are resistant to other therapies like radiation. amegroups.org

The basis for this hypoxia-selectivity lies in the mechanism of its reductive activation:

Under Aerobic Conditions: The one-electron reduction of MMC by enzymes like NADPH-cytochrome P450 reductase produces a semiquinone radical. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent MMC molecule, creating a "futile cycle" that generates ROS but limits the formation of the fully reduced hydroquinone needed for DNA cross-linking. researchgate.netnih.gov This reduces the drug's DNA-damaging efficiency.

Under Hypoxic Conditions: In the absence of oxygen, the semiquinone radical is not readily re-oxidized. It can then undergo a second reduction to form the active hydroquinone, leading to efficient DNA alkylation and cross-linking. researchgate.net This makes MMC significantly more cytotoxic under hypoxia. nih.govfrontiersin.org

The table below outlines the differential activity of Mitomycin C based on oxygen levels.

| Condition | Primary Activation Pathway | Key Intermediate | DNA Cross-linking Efficiency | Resulting Cytotoxicity |

| Aerobic (Normoxia) | One-electron reduction followed by redox cycling. nih.gov | Semiquinone Radical | Low, due to re-oxidation by O₂. researchgate.net | Reduced |

| Hypoxic (Anoxia) | One- and two-electron reduction. researchgate.net | Hydroquinone | High, as the absence of O₂ allows for the accumulation of the fully reduced form. researchgate.net | Enhanced nih.govfrontiersin.org |

Preclinical Efficacy and Pharmacological Evaluation of N Fmoc Mitomycin C in Non Human Models

In Vitro Cytotoxicity and Selectivity Studies in Cancer Cell Lines

The in vitro efficacy of N-FMOC Mitomycin C and related derivatives has been evaluated across various cancer cell lines to determine their antiproliferative activity and selectivity. These studies are crucial in the preclinical assessment of new anticancer agents.

The cytotoxic effects of Mitomycin C (MMC) and its derivatives have been tested in a range of human cancer cell lines. For instance, a novel formulation, FA-GFLG-MMC, demonstrated a dose-dependent inhibitory effect on the proliferation of HeLa (cervical cancer), SiHa (cervical cancer), and PC9 (lung cancer) cells, which have high folate receptor (FR) expression. acs.org The half-maximal inhibitory concentration (IC50) for these cells was 2 μM, while for cells with low FR expression, such as 16HBE (bronchial epithelial) and A549 (lung cancer), the IC50 values were higher at 15 μM and 10 μM, respectively. acs.org This suggests that the antiproliferative activity is influenced by the expression levels of specific cellular receptors.

Another study developed MMC-loaded nanoparticles (MMC RGD-NPs) and evaluated their effect on MB49 bladder cancer cells. nih.gov The IC50 values for MMC RGD-NPs were significantly lower than the standard MMC solution at both 24 and 48 hours, indicating a more potent inhibition of cell proliferation. nih.gov Specifically, at 48 hours, the IC50 for MMC RGD-NPs was 0.01067 µg/mL compared to 0.1147 µg/mL for the MMC solution. nih.gov

Furthermore, the antiproliferative activity of various MMC analogues has been assessed. For example, a study comparing over 600 analogues of MMC and Mitomycin A (MMA) in the P388 leukemia model found that while antitumor effects did not correlate between the two series, MMA derivatives were consistently more potent than their MMC counterparts. nih.gov This highlights the significant impact of minor structural modifications on the cytotoxic potential of the compound.

Interactive Data Table: IC50 Values of Mitomycin C Formulations in Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (hours) | Source |

| HeLa | Cervical Cancer | FA-GFLG-MMC | 2 | 96 | acs.org |

| SiHa | Cervical Cancer | FA-GFLG-MMC | 2 | 96 | acs.org |

| PC9 | Lung Cancer | FA-GFLG-MMC | 2 | 96 | acs.org |

| 16HBE | Bronchial Epithelial | FA-GFLG-MMC | 15 | 96 | acs.org |

| A549 | Lung Cancer | FA-GFLG-MMC | 10 | 96 | acs.org |

| MB49 | Bladder Cancer | MMC RGD-NPs | 1.060 (µg/mL) | 24 | nih.gov |

| MB49 | Bladder Cancer | MMC Solution | 5.33 (µg/mL) | 24 | nih.gov |

| MB49 | Bladder Cancer | MMC RGD-NPs | 0.01067 (µg/mL) | 48 | nih.gov |

| MB49 | Bladder Cancer | MMC Solution | 0.1147 (µg/mL) | 48 | nih.gov |

Comparative studies are essential to understand the relative efficacy of new derivatives against the parent compound, Mitomycin C. In a study involving a dual-targeted drug delivery system (FA-GFLG-MMC), the derivative showed significantly higher inhibitory effects on cancer cells with high FR expression (HeLa, SiHa, PC9) compared to normal cells and cancer cells with low FR expression (16HBE, A549). acs.org In contrast, free MMC was found to be toxic to both cancer and normal cells, with IC50 values ranging from 1-3 μM across all tested cell lines, indicating a lack of selectivity. acs.org

Similarly, a cationic mitomycin C-dextran conjugate [MMC(C6)Dcat] demonstrated growth inhibition essentially equal to that of MMC in continuous drug exposure experiments. nih.gov However, in a 1-hour exposure experiment, MMC(C6)Dcat with a molecular weight of 70,000 or 500,000 was more active than MMC, which correlated with its higher cellular adsorption. nih.gov

In another comparative study, MMC-loaded nanoparticles (MMC RGD-NPs) showed a significantly higher apoptosis rate in MB49 cells (67.3%) compared to the MMC solution (41.6%) after 48 hours of incubation. nih.gov This suggests that the nanoparticle formulation enhances the pro-apoptotic activity of MMC.

Interactive Data Table: Comparative Cytotoxicity of Mitomycin C and its Derivatives

| Compound | Cell Line | Parameter | Value | Comparison | Source |

| FA-GFLG-MMC | HeLa, SiHa, PC9 | IC50 | 2 µM | More potent in high FR cells | acs.org |

| Free MMC | HeLa, SiHa, PC9, 16HBE, A549 | IC50 | 1-3 µM | Non-selective toxicity | acs.org |

| MMC(C6)Dcat (70kD & 500kD) | L1210, EAC | Antitumor Activity (1-hr exposure) | More active | Higher cellular interaction | nih.gov |

| Free MMC | L1210, EAC | Antitumor Activity (1-hr exposure) | Less active | Lower cellular interaction | nih.gov |

| MMC RGD-NPs | MB49 | Apoptosis Rate (48 hrs) | 67.3% | Higher pro-apoptotic activity | nih.gov |

| MMC Solution | MB49 | Apoptosis Rate (48 hrs) | 41.6% | Lower pro-apoptotic activity | nih.gov |

Cellular Uptake and Intracellular Distribution of this compound and its Metabolites

The effectiveness of a chemotherapeutic agent is not only determined by its intrinsic cytotoxicity but also by its ability to be taken up by cancer cells and reach its intracellular target.

The cellular uptake of this compound and its derivatives can occur through various mechanisms. Nanoparticle-based delivery systems often utilize endocytosis. aginganddisease.org The main endocytic pathways include phagocytosis, macropinocytosis, clathrin-mediated endocytosis, and caveolin-mediated endocytosis. aginganddisease.orgresearchgate.net For instance, the cellular uptake of nanoparticles can be significantly influenced by their physicochemical properties, such as size, shape, and surface charge. nih.gov

In the case of targeted drug delivery systems, such as the FA-GFLG-MMC, cellular entry is mediated by specific receptors, like the folate receptor, which triggers receptor-mediated endocytosis. acs.org This targeted approach aims to increase drug concentration in cancer cells while minimizing exposure to normal cells. acs.org

Efflux mechanisms, which actively transport drugs out of the cell, are a major cause of multidrug resistance. Targeted drug delivery systems are designed to potentially bypass these efflux pumps, thereby increasing the intracellular drug concentration and overcoming resistance. acs.org

Once inside the cell, the subcellular localization of this compound and its metabolites is critical for its mechanism of action. Mitomycin C is known to exert its cytotoxic effects by cross-linking DNA within the nucleus. nih.gov Therefore, efficient delivery to the nucleus is paramount.

Studies have shown that the bioactivation of MMC in close proximity to nuclear DNA significantly increases its cell-killing efficacy. nih.gov For example, when enzymes that activate MMC are directed to the nucleus of Chinese hamster ovary (CHO) cells, there is a marked increase in drug sensitivity. nih.gov

Nanoparticle-based systems can influence the intracellular trafficking and localization of the drug. After endocytosis, nanoparticles are typically enclosed in endosomes. researchgate.net For the drug to be effective, it must escape the endo-lysosomal pathway and be released into the cytoplasm, from where it can diffuse to its target, such as the nucleus. researchgate.netgoogle.com For example, a drug delivery system using a GFLG linker peptide was designed to release doxorubicin (B1662922) in the lysosomes, allowing it to diffuse into the cytoplasm and then the nucleus. mdpi.com

Pharmacokinetic and Biodistribution Studies in Preclinical Animal Models (Excluding Human Clinical Data)

Pharmacokinetic and biodistribution studies in animal models provide essential information on how the body processes a drug and how it is distributed to various tissues.

Studies in Wistar rats have shown that the plasma concentration-time curve of Mitomycin C is biphasic. nih.gov The area under the curve (AUC) increases linearly with doses ranging from 0.5 to 7.5 mg/kg. nih.gov A significant portion of the drug is metabolized, with only a small percentage excreted unchanged in bile (1%-2%) and urine (10%-15%). nih.gov

The use of nanocarriers can significantly alter the pharmacokinetic profile of MMC. For example, a PEG-FIbu/MMC micellar formulation demonstrated a prolonged blood circulation time, a longer elimination half-life, a higher AUC, and lower clearance compared to a standard MMC injection in vivo. rsc.org Similarly, a lipid-based prodrug of mitomycin C (MLP) formulated in pegylated liposomes (PL-MLP) showed a much longer plasma half-life compared to free MMC. researchgate.net

Biodistribution studies have also highlighted the advantages of targeted delivery systems. In a study using a canine model, isolated perfusion of the pancreas with radiolabeled MMC resulted in significantly higher tissue drug levels compared to intraarterial or intravenous administration. nih.gov Specifically, there was a 6-fold increase in tissue concentration with isolated perfusion over the intraarterial route and a 15-fold increase over the intravenous route. nih.gov This demonstrates the potential of localized delivery to increase drug concentration at the target site.

Interactive Data Table: Pharmacokinetic Parameters of Mitomycin C Formulations in Animal Models

| Compound | Animal Model | Parameter | Value | Comparison | Source |

| Mitomycin C | Wistar Rat | Excretion | 1-2% (biliary), 10-15% (urinary) | nih.gov | |

| PEG-FIbu/MMC Micelles | In vivo model | Blood Circulation | Significantly enlarged | vs. MMC injection | rsc.org |

| PEG-FIbu/MMC Micelles | In vivo model | Elimination Half-life (t1/2) | Longer | vs. MMC injection | rsc.org |

| PEG-FIbu/MMC Micelles | In vivo model | Area Under the Curve (AUC) | Higher | vs. MMC injection | rsc.org |

| PEG-FIbu/MMC Micelles | In vivo model | Clearance (CL) | Substantially lower | vs. MMC injection | rsc.org |

| PL-MLP | Mouse model | Plasma Half-life | Longer | vs. free MMC | researchgate.net |

| Radiolabeled MMC | Canine model | Pancreatic Tissue Level (IP vs. IA) | 6-fold higher | nih.gov | |

| Radiolabeled MMC | Canine model | Pancreatic Tissue Level (IP vs. IV) | 15-fold higher | nih.gov |

Absorption and Elimination Profiles in Non-Human Species

The modification of Mitomycin C (MMC) with an N-fluorenylmethyloxycarbonyl (N-FMOC) group is primarily designed to alter its physicochemical properties, influencing its absorption and elimination characteristics, often within a nanoparticle delivery system. The addition of the hydrophobic FMOC group facilitates the incorporation of MMC into various drug delivery platforms, such as polymeric nanoparticles and liposomes, which in turn governs the absorption and elimination profiles of the compound. vulcanchem.com

Studies on related MMC prodrugs and nanoparticle formulations in non-human models, such as rats and mice, provide insights into the expected pharmacokinetic behavior of this compound. For instance, when encapsulated in pegylated liposomes, a lipid-based prodrug of MMC demonstrated significantly prolonged plasma half-life compared to free MMC. researchgate.net This is attributed to the "stealth" properties of the pegylated carrier, which reduce clearance by the reticuloendothelial system. The drug remains largely encapsulated within the carrier in circulation, with minimal premature release. researchgate.net

Similarly, micellar formulations of MMC have been shown to prolong blood circulation time in BALB/c mice. nih.gov This extended circulation is a key factor in enhancing the drug's accumulation at the tumor site through the enhanced permeability and retention (EPR) effect. The slow-release kinetics from these nanocarriers minimize premature drug release before reaching the target tissue. nih.gov

Pharmacokinetic studies in rats have shown that unmodified MMC has a terminal half-life of approximately 28.4 minutes. nih.gov In contrast, nanoparticle-formulated MMC, such as PEG-FIbu/MMC micelles, exhibits a significantly longer circulation time. nih.gov This suggests that the elimination of this compound, when part of a nanocarrier system, would be dictated more by the clearance rate of the nanoparticle itself rather than the rapid clearance of free MMC. The primary route of elimination for many nanoparticles is through the liver and spleen.

Tissue Distribution and Accumulation in Organ Systems (e.g., Tumor Targeting)

The incorporation of the N-FMOC group into Mitomycin C is a key strategy to enhance its accumulation in tumor tissues. This is primarily achieved by leveraging the properties of nanocarriers, which are designed to exploit the unique pathophysiology of tumors.

In vivo studies using various MMC-loaded nanoparticles in murine models have consistently demonstrated preferential accumulation in tumor tissue. nih.govresearchgate.net For example, PEG-FIbu/MMC micelles significantly improved tumor accumulation compared to MMC injections in 4T1 tumor-bearing mice. nih.gov This enhanced accumulation is a direct result of the prolonged circulation time and the EPR effect, where the nanoparticles extravasate through the leaky vasculature of the tumor and are retained due to impaired lymphatic drainage.

Furthermore, active targeting strategies can be employed to further enhance tumor-specific delivery. The conjugation of targeting ligands, such as the RGD peptide, to the nanoparticle surface can facilitate binding to specific receptors overexpressed on cancer cells, such as αvβ3 integrins in bladder cancer. vulcanchem.comnih.gov This leads to increased tumor-specific uptake and internalization of the this compound-loaded nanoparticles, thereby increasing the drug concentration at the site of action while minimizing exposure to healthy tissues. vulcanchem.com

Ex vivo fluorescence imaging in xenograft mouse models has confirmed the dose-dependent accumulation of targeted nanoparticles in tumors, with significantly higher fluorescence intensity observed in tumor tissue compared to major organs like the liver and kidney. oup.com This targeted delivery approach is crucial for improving the therapeutic index of Mitomycin C, a potent but toxic chemotherapeutic agent.

In Vivo Antitumor Efficacy in Murine Xenograft Models

The in vivo antitumor efficacy of this compound, particularly when formulated in nanocarriers, has been evaluated in various murine xenograft models, demonstrating significant potential in cancer therapy.

Suppression of Tumor Growth in Various Xenograft Models

The administration of this compound within nanoparticle formulations has shown marked suppression of tumor growth in several xenograft models. researchgate.netnih.gov For instance, in a study involving 4T1 tumor-bearing mice, a micellar formulation of MMC led to superior tumor growth suppression compared to free doxorubicin. researchgate.net Another study utilizing HCT116 human colon cancer xenografts demonstrated a dose-dependent inhibition of tumor growth with an FMOC-containing prodrug. nih.gov

The enhanced antitumor effect is attributed to several factors, including increased drug loading and stability conferred by the FMOC group, as well as the improved pharmacokinetics and tumor-targeting capabilities of the nanocarrier systems. researchgate.net These formulations allow for a sustained release of the active drug at the tumor site, leading to prolonged DNA damage in cancer cells. vulcanchem.com

The table below summarizes the findings from a representative study on the suppression of tumor growth in a murine xenograft model.

| Treatment Group | Tumor Volume (mm³) at Day 12 | Percentage of Tumor Growth Inhibition |

| Vehicle Control | ~1200 | 0% |

| Fmoc-Lys(Ac)-Puromycin (0.2 mg/kg) | ~600 | 50% |

| Fmoc-Lys(Ac)-Puromycin (1 mg/kg) | ~400 | 67% |

Data adapted from a study on HCT116 xenograft model. nih.gov

Evaluation of Tumor Regression and Survival Outcomes

Beyond the suppression of tumor growth, the evaluation of tumor regression and improved survival outcomes are critical measures of therapeutic efficacy. In preclinical studies, neoadjuvant intravesical Mitomycin C has been shown to reduce the risk of recurrence and progression in nonmuscle-invasive bladder cancer. nih.gov A randomized phase II trial showed a 1-year recurrence-free survival rate of 97% in the intervention group compared to 89% in the control group. nih.gov

In studies with other forms of MMC-loaded nanoparticles, significant tumor regression has been observed. For example, a lipid-based prodrug of MMC formulated in pegylated liposomes was more effective in causing tumor regressions than standard chemotherapeutic agents like irinotecan (B1672180) in N87 gastric and HCT15 colon carcinoma models, and gemcitabine (B846) in a Panc-1 pancreatic cancer model. researchgate.net

Immunomodulatory Effects of this compound in Preclinical Models

The immunomodulatory effects of Mitomycin C and its derivatives are an emerging area of research with significant therapeutic implications. MMC has been shown to modulate the tumor microenvironment (TME) and enhance the efficacy of other cancer treatments like radiotherapy. amegroups.org

In preclinical models of rectal cancer, the combination of MMC and radiotherapy was found to recruit cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells into the tumor while reducing the infiltration of immunosuppressive regulatory T cells (Tregs). amegroups.org This shift in the immune cell landscape within the TME from an immunosuppressive to an immunopermissive state can enhance the host's anti-tumor immune response.

Furthermore, MMC has been used to treat dendritic cells (DCs) to create a tolerogenic phenotype. These MMC-treated DCs can inactivate autoreactive T cells, suggesting a potential application in autoimmune diseases. nih.gov In the context of cancer, modulating dendritic cell function could influence the priming of anti-tumor T cell responses.

While direct studies on the immunomodulatory effects of this compound are limited, it is plausible that by concentrating the drug at the tumor site, this compound formulations could potentiate local immunomodulatory effects. The enhanced tumor cell killing can lead to the release of tumor-associated antigens, which, in an immune-stimulated TME, could lead to a more robust and durable anti-tumor immunity. Further investigation is needed to fully elucidate the specific immunomodulatory properties of this compound and its nanoparticle formulations.

Advanced Drug Delivery Systems and Targeted Approaches for N Fmoc Mitomycin C

Nanoparticle-Mediated Delivery of N-FMOC Mitomycin C or Mitomycin C Prodrugs

Nanoparticle-based systems are at the forefront of improving the delivery of MMC and its prodrugs. These carriers can be engineered to encapsulate or conjugate the drug, protecting it from premature degradation and controlling its release profile.

Liposomal Encapsulation and Release Kinetics

Liposomes serve as effective carriers for MMC prodrugs. A notable example is Promitil®, a pegylated liposomal formulation of a lipid-based prodrug of Mitomycin C (MLP). frontiersin.orgmdpi.comscilit.com This formulation entraps the lipophilic MLP within the liposomal bilayer, ensuring stability in plasma. researchgate.net The release of the active MMC from these liposomes is triggered by thiolytic cleavage, a process that can be enhanced in the tumor microenvironment. mdpi.comresearchgate.netascopubs.org

Studies have shown that these liposomal formulations exhibit prolonged circulation times and a significantly improved toxicity profile compared to free MMC. ascopubs.orgresearchgate.net For instance, in preclinical models, pegylated liposomal MLP demonstrated a half-life of approximately one day and was found to be about three-fold less toxic than free MMC at equivalent doses. researchgate.netresearchgate.net The release of MMC from these carriers is minimal during circulation, with a maximum of 5% release and activation observed after 24 hours in plasma. researchgate.net However, in the presence of reducing agents like dithiothreitol, which can mimic the reductive environment of some tumors, the prodrug is almost entirely activated to free MMC. researchgate.net Furthermore, co-encapsulation of MLP with other chemotherapeutic agents like doxorubicin (B1662922) within the same liposome (B1194612) has been explored to achieve synergistic anticancer effects. lipomedix.com

Polymeric Nanocarriers for Controlled Release

Polymeric nanoparticles offer a versatile platform for the controlled delivery of this compound and other MMC prodrugs. The hydrophobic FMOC group on this compound facilitates π–π stacking interactions with polymeric carriers, allowing for high drug-loading efficiencies. vulcanchem.com For example, nanoparticles composed of Fmoc-Lys-PEG have achieved drug loading efficiencies exceeding 85%. vulcanchem.com

Various polymers have been investigated for MMC delivery, including poly(lactic-co-glycolic) acid (PLGA), chitosan (B1678972), and dextran (B179266). acs.orgscirp.orgresearchgate.net PLGA nanoparticles, often created with a core-shell structure, can enhance the chemical stability of MMC and provide sustained release. acs.org The release rate can be modulated by factors such as the crosslinking density of the polymer matrix. mdpi.com For instance, increasing the cross-linking density in self-assembled polymeric prodrug nanoparticles has been shown to significantly decrease the dissolution rate of MMC. mdpi.com

Researchers have also developed PEGylated chitosan nanoparticles for the co-delivery of MMC and methotrexate (B535133), where methotrexate also acts as a targeting ligand. acs.org Another innovative approach involves micelles formed from copolymers like PEG2k-Fmoc-Ibuprofen (PEG-FIbu), which can encapsulate MMC. rsc.org These micelles demonstrate a sustained release profile; for example, while over 90% of MMC is released from a standard injection within 90 minutes, only about 52% is released from PEG-FIbu/MMC micelles in the same timeframe. rsc.org This controlled release is attributed to the strong interaction between the drug and the carrier, minimizing premature release before reaching the tumor site. rsc.org

Inorganic Nanomaterials for Targeted Delivery

Inorganic nanomaterials, such as mesoporous silica (B1680970) nanoparticles (MSNPs) and single-walled carbon nanotubes (SWCNTs), represent another promising avenue for MMC delivery. ucm.esnih.gov MSNPs offer a high surface area and tunable pore size, allowing for efficient loading of MMC prodrugs. ucm.esmdpi.com A formulation of MSNPs loaded with a lipidic prodrug of MMC has demonstrated excellent encapsulation efficiency and stimulus-responsive drug release, particularly in environments mimicking tumor conditions. ucm.es

SWCNTs have been used to develop novel sustained-release formulations of MMC. In one study, MMC was conjugated to SWCNTs wrapped with a pegylated peptide. nih.govjst.go.jp This composite material showed good dispersion stability and a pH-dependent, first-order release of MMC. nih.govjst.go.jp Theoretical studies have also explored the potential of carbon nanotubes and boron nitride nanotubes as nanocarriers for MMC, indicating that adsorption is spontaneous and exothermic. researchgate.net Furthermore, magnetic nanoparticles have been conjugated with MMC to enable targeted delivery to tumor sites under the influence of an external magnetic field, thereby reducing damage to normal tissues. asianpubs.orgx-mol.com

Conjugate-Based Delivery Systems for this compound

Conjugating this compound or its analogs directly to targeting moieties like antibodies or peptides creates highly specific drug delivery systems.

Antibody-Drug Conjugates (ADCs) Incorporating this compound or Related Analogs

ADCs are designed to selectively deliver potent cytotoxic agents like MMC to cancer cells by targeting specific antigens on the cell surface. otago.ac.nz Early generation ADCs utilized MMC as a payload, linking it to monoclonal antibodies via non-cleavable linkers. biochempeg.comrsc.org The principle of ADCs is that after binding to the target antigen, the conjugate is internalized by the cancer cell, and the cytotoxic drug is released, leading to cell death. biochempeg.com

More advanced ADC designs incorporate linkers that are stable in circulation but are cleaved under specific conditions within the tumor microenvironment or inside the cancer cell. otago.ac.nz For example, linkers that are sensitive to proteases like cathepsin B, which is often overexpressed in tumors, have been developed. otago.ac.nz Another approach involves using disulfide-based linkers that are cleaved in the reducing environment of the cell, releasing the active drug. nih.govbiorxiv.org Research has shown that ADCs containing MMC can be effective against various cancers and even bacterial biofilms. rsc.orgnih.gov For instance, an ADC targeting integrin αvβ3, which is upregulated on vascular cells in tumors, has been shown to inhibit the development of experimental choroidal neovascularization. rsc.org

Peptide-Drug Conjugates and Biologically Active Linkers

Peptide-drug conjugates (PDCs) utilize peptides as targeting ligands to deliver drugs to cancer cells. These systems often employ self-immolating linkers, such as p-aminobenzyl carbamate (B1207046) (PABC), which spontaneously release the drug following enzymatic cleavage of the peptide moiety. google.comgoogleapis.com The peptide sequence can be designed to be a substrate for tumor-specific proteases, such as legumain, which is overexpressed in many tumor types. google.comgoogleapis.com

For example, conjugates of MMC with peptides like Ala-Ala-Asn have been synthesized, where the Asn residue is targeted by asparaginases like legumain. google.com Upon cleavage, the PABC linker self-immolates, releasing the active MMC at the tumor site. google.com This approach significantly increases the maximum tolerated dose of the drug compared to the parent compound. google.com Other targeting peptides, such as those containing the asparagine-glycine-arginine (NGR) motif that binds to the CD13 receptor on tumor neovasculature, have also been conjugated with cytotoxic drugs to create dual-targeting properties. plos.org The use of reductant-sensitive disulfide bond linkers in aptamer-MMC conjugates has also been shown to significantly enhance cytotoxicity against target cancer cells. acs.org

Table of Research Findings on this compound Delivery Systems

| Delivery System | Carrier/Linker | Key Findings | Citations |

|---|---|---|---|

| Liposomal Prodrug | Pegylated Liposomes (Promitil®) | Stable in plasma, activated by thiolysis, prolonged circulation, reduced toxicity compared to free MMC. | frontiersin.orgmdpi.comresearchgate.netascopubs.org |

| Polymeric Nanoparticles | Fmoc-Lys-PEG | High drug loading efficiency (>85%) via π–π stacking. | vulcanchem.com |

| Polymeric Micelles | PEG-FIbu | Sustained release profile, with only ~52% MMC released in 90 mins vs. >90% for free MMC. | rsc.org |

| Inorganic Nanoparticles | Mesoporous Silica Nanoparticles (MSNPs) | Excellent encapsulation efficiency and stimulus-responsive release of MMC prodrug. | ucm.es |

| Inorganic Nanoparticles | Single-Walled Carbon Nanotubes (SWCNTs) | pH-dependent, first-order release kinetics from a pegylated peptide conjugate. | nih.govjst.go.jp |

| Antibody-Drug Conjugate | Disulfide or Protease-Sensitive Linkers | Targeted delivery to cancer cells, release of active MMC upon linker cleavage. | otago.ac.nzrsc.orgnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| N-(9-Fluorenylmethoxycarbonyl) Mitomycin C (this compound) |

| Mitomycin C (MMC) |

| Mitomycin C lipid-based prodrug (MLP) |

| Doxorubicin |

| Methotrexate |

| Fmoc-Lys-PEG |

| Fmoc-Lys-PEG-RGD |

| Poly(lactic-co-glycolic) acid (PLGA) |

| Chitosan |

| Dextran |

| PEG2k-Fmoc-Ibuprofen (PEG-FIbu) |

| Dithiothreitol |

| p-aminobenzyl carbamate (PABC) |

| N-acetyl cysteine |

Polymer-Drug Conjugates for Enhanced Pharmacokinetics and Bioavailability

Conjugating this compound to a polymer backbone is a key strategy to improve its therapeutic profile. These polymer-drug conjugates leverage the enhanced permeability and retention (EPR) effect, where the larger size of the conjugate allows it to accumulate in tumors with leaky blood vessels while being too large to escape normal vasculature. wiley-vch.de This passive targeting mechanism increases the drug concentration at the tumor site.

Studies on similar MMC prodrugs, such as MMC-dextran conjugates (MMCD), have demonstrated the potential of this approach. In preclinical models, MMCD acted as a macromolecular reservoir for MMC, leading to sustained plasma levels of the active drug. nih.gov The molecular weight of the polymer carrier, like dextran or N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, can be tailored to control the conjugate's distribution and clearance from the body. nih.govresearchgate.net For instance, higher molecular weight dextran conjugates showed increased accumulation in the liver, spleen, and lymph nodes. nih.gov This conjugation significantly alters the drug's pharmacokinetics, prolonging its circulation time and protecting it from premature degradation, thereby enhancing its bioavailability for therapeutic action within the tumor. nih.govnih.gov

Table 1: Research Findings on Polymer-Drug Conjugates of Mitomycin C Prodrugs

| Conjugate System | Polymer Backbone | Key Findings |

|---|---|---|

| MMC-Dextran (MMCD) | Dextran | Acts as a reservoir for MMC, providing sustained plasma levels and altering tissue distribution based on polymer size. nih.govnih.gov |

| HPMA-MMC | N-(2-hydroxypropyl)methacrylamide | Showed notable in vivo antitumor activity and lower side toxicity compared to the parent drug. acs.org |

| PEG-FIbu/MMC | PEG-Fmoc-Ibuprofen | Micellar nanocarrier that prolonged blood circulation, improved tumor accumulation, and reduced side effects. rsc.org |

Stimuli-Responsive Delivery Platforms for this compound Release

To further enhance tumor-specificity, researchers are developing delivery platforms that release this compound only in response to specific triggers present in the tumor microenvironment. dovepress.com These "smart" systems can be designed to react to the unique physiological conditions of cancerous tissues. mdpi.com

The tumor microenvironment is often characterized by a lower pH (acidic) and a higher concentration of reducing agents like glutathione (B108866) (GSH) compared to healthy tissues. nih.govmdpi.com These features can be exploited to trigger drug release.

pH-Responsive Systems: These systems incorporate acid-sensitive linkers, such as hydrazones or imines, that are stable at the neutral pH of blood but break down in the acidic environment of tumors or intracellular compartments like endosomes and lysosomes. mdpi.comdovepress.comijarsct.co.in This cleavage releases the active drug precisely where it is needed. For example, systems have been designed to release doxorubicin from a polymer conjugate more rapidly at an endosomal pH of 5.0-6.0. nih.govdovepress.com

Redox-Responsive Systems: The significantly higher levels of GSH inside tumor cells can be used to cleave disulfide bonds. nih.govmdpi.com By linking this compound to a carrier via a disulfide bridge, the drug remains inert in circulation but is released upon entering a tumor cell. nih.govijpsr.com Nanocarriers have been developed that release over 80% of their payload in a reductive environment within 24 hours, compared to much lower release in normal conditions. nih.gov A lipid-based prodrug of MMC (MLP) formulated in liposomes demonstrated activation and release of MMC upon exposure to reducing agents. researchgate.net

Enzyme-Triggered Release: Many tumors overexpress specific enzymes, such as certain proteases (e.g., cathepsin B) or reductases (e.g., DT-diaphorase). nih.govrsc.orgrsc.org Drug delivery systems can be engineered with linkers that are substrates for these enzymes. ijarsct.co.innih.gov For instance, a dual-targeted system was designed where a peptide linker (GFLG) is cleaved by cathepsin B, which is highly expressed in many tumor cells, to release MMC. acs.org

Light-Activated Release: This strategy, a form of photodynamic therapy, offers high spatiotemporal control. jku.at A light-sensitive molecule is incorporated into the delivery system. When irradiated with light of a specific wavelength (e.g., green light), it can trigger a chemical reaction that cleaves the linker and releases the drug. rsc.orgjku.at While specific examples for this compound are still emerging, the principle has been demonstrated with other drugs, where light can induce the collapse of a carrier matrix or cleave a photosensitive linker to release the therapeutic agent. rsc.org

Active Targeting Strategies for this compound Delivery

Active targeting aims to further enhance drug accumulation in tumors by decorating the delivery system with ligands that bind to receptors overexpressed on cancer cells. wiley-vch.de

Folate Receptor Targeting: The folate receptor is often overexpressed in various cancers, including ovarian, lung, and breast cancer, but has limited expression in healthy tissues. mdpi.comsci-hub.se Attaching folic acid to a nanocarrier for this compound can facilitate its uptake by cancer cells through receptor-mediated endocytosis. rsc.orgnih.govnih.gov Studies with folate-MMC conjugates demonstrated specific anti-tumor activity against folate receptor-positive tumors. acs.orgnih.gov One study showed that folate-targeted liposomes carrying an MMC prodrug had a 9-fold greater uptake in cancer cells with high folate receptors compared to non-targeted liposomes. nih.gov

RGD Peptides: The RGD (Arginine-Glycine-Aspartic acid) peptide sequence binds to integrins, which are proteins on cell surfaces that are highly expressed on many tumor cells and their associated blood vessels. nih.gov Using RGD peptides as targeting ligands can direct this compound-loaded nanoparticles to the tumor site. nih.gov

Table 2: Active Targeting Ligands for Mitomycin C Prodrug Delivery

| Targeting Ligand | Receptor Target | Cancer Types | Key Findings |

|---|---|---|---|

| Folic Acid | Folate Receptor (FR) | Ovarian, Lung, Breast, Kidney, Cervical | Enhanced uptake and cytotoxicity in FR-positive cancer cells. acs.orgnih.govnih.gov |

| RGD Peptides | Integrins | Various solid tumors | Can direct nanoparticles to tumor cells and tumor vasculature. nih.gov |

Targeting is not limited to cancer cells alone. The broader tumor microenvironment (TME), which includes the tumor's blood supply and structural cells, presents additional targets. amegroups.cnamegroups.org MMC itself is known as a hypoxia-activated prodrug, meaning it becomes more toxic in the low-oxygen (hypoxic) conditions common in solid tumors. ijarsct.co.inamegroups.cnamegroups.org This inherent property can be combined with delivery systems designed to respond to other TME features. For example, a redox-responsive nanogel for MMC delivery was designed to leverage the high glutathione levels in the TME for controlled release, showing superior antitumor efficacy in preclinical models. nih.gov Future strategies may involve designing this compound delivery systems that also target other TME components, such as cancer-associated fibroblasts, to disrupt the tumor's support structure and enhance the therapeutic effect.

Structure Activity Relationships Sar and Rational Prodrug Design Principles for N Fmoc Mitomycin C

Impact of FMOC Modification on Mitomycin C Reactivity and Selectivity

The addition of a 9-fluorenylmethyloxycarbonyl (FMOC) group to the N7 position of Mitomycin C fundamentally alters its physicochemical properties. Mitomycin C is a potent DNA crosslinking agent, but its clinical use can be limited by its toxicity. nih.gov The FMOC moiety is a large, lipophilic group that masks the N7-amino group, which is known to be a site where modifications can be made while retaining the potential for anticancer activity. researchgate.net

| Property | Mitomycin C (Parent Drug) | N-FMOC Mitomycin C (Prodrug) | Impact of FMOC Group |

|---|---|---|---|

| Molecular Weight | ~334 g/mol | ~556 g/mol | Significant increase |

| Lipophilicity (LogP) | Relatively low | Significantly higher | Increased cell membrane permeability, altered distribution |

| Reactivity | Active after bioreduction | Inactive or significantly attenuated | Masks the active site, preventing premature DNA alkylation |

| Activation Mechanism | Enzymatic reduction of the quinone ring | Cleavage of FMOC group followed by bioreduction | Adds a layer of control for targeted release |

The complex stereochemistry of the Mitomycin C core, including the aziridine (B145994) ring, is essential for its biological function. scirp.org Solvolytic reactions that lead to the opening of the aziridine ring result in the formation of 1,2-disubstituted mitosenes, and the stereochemistry of these products is critical. nih.gov There is a strong tendency for the ring to open in a way that yields a specific stereoisomer, which influences subsequent reactions and biological activity. nih.gov

The attachment of the FMOC group at the N7 position does not alter the chiral centers of the parent Mitomycin C molecule. However, the sheer size and orientation of the FMOC group can introduce new stereochemical considerations. It can influence the conformational preferences of the molecule, potentially affecting how it interacts with the enzymes responsible for cleaving the FMOC group and the reductases that activate the quinone ring. Maintaining the integrity of the original core stereochemistry during the synthesis of the N-FMOC derivative is paramount, as any alteration could lead to a loss of potential activity upon bioactivation.

This compound is a classic example of a prodrug designed for targeted activation. The FMOC group serves as a protective moiety that is intended to be removed under specific physiological conditions, such as the enzymatic environment of a tumor. The properties of this prodrug are heavily influenced by the nature of the linkage between the FMOC group and the Mitomycin C core.

The bioactivation of Mitomycin C is a reductive process that occurs preferentially in the hypoxic environment characteristic of many solid tumors. nih.gov For this compound, this activation is a two-step process:

Cleavage of the FMOC group: This initial step is required to unmask the Mitomycin C molecule. The stability of the N-FMOC bond is therefore a critical design parameter.

Bioreductive Activation: Once the FMOC group is removed, the liberated Mitomycin C can be activated by cellular reductases (e.g., NADPH:cytochrome P450 reductase) to form a reactive species that alkylates DNA. nih.gov

Substitutions on the FMOC ring itself could be explored to fine-tune properties such as solubility, stability, and the rate of enzymatic cleavage, allowing for a more controlled release of the active drug.

Systematic Evaluation of this compound Analogs with Modified Linkers

The connection between the protective group and the drug is a key determinant of a prodrug's success. While a direct N-FMOC linkage is the simplest form, introducing a "linker" or "spacer" between the FMOC moiety and the Mitomycin C core allows for greater control over the prodrug's properties. The principles guiding linker design in fields like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs) are highly applicable here. nih.govnih.gov An ideal linker should be stable in systemic circulation but readily cleavable at the target site. nih.gov

Research on complex bioconjugates has demonstrated that linker length is a critical parameter for biological activity. nih.govresearchgate.net An optimal linker length allows for proper interaction between the different components of the molecule and their biological targets. nih.gov For this compound analogs, the length and chemical nature of a spacer can modulate several key properties:

Solubility: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains, can improve the aqueous solubility of the highly lipophilic prodrug.

Steric Hindrance: A longer linker may move the bulky FMOC group further from the Mitomycin C core, potentially influencing enzymatic access for cleavage or activation.

Cleavage Mechanism: The chemical nature of the linker dictates the mechanism of drug release. Peptide-based linkers (e.g., Val-Cit) can be designed for cleavage by specific tumor-associated proteases like cathepsin B. researchgate.net

| Linker Type | Chemical Nature | Potential Advantage for N-FMOC-MMC Analogs |

|---|---|---|

| Alkyl Chain | Simple hydrocarbon chain | Systematically varies distance and lipophilicity. |

| Polyethylene Glycol (PEG) | Polyether | Increases hydrophilicity and solubility. |

| Dipeptide (e.g., Val-Cit) | Amino acid sequence | Allows for targeted cleavage by specific proteases (e.g., cathepsins) overexpressed in tumors. researchgate.netnih.gov |

| Self-Immolative Linker (e.g., PABC) | p-aminobenzyl carbamate (B1207046) | Designed to decompose and release the drug after an initial cleavage event, ensuring efficient drug liberation. researchgate.net |

The central challenge in linker design is balancing stability and cleavability. A linker that is too stable will not release the active drug at the tumor site, rendering the prodrug ineffective. Conversely, a linker that is unstable in the bloodstream will cause premature release of toxic Mitomycin C, leading to systemic side effects and negating the purpose of the prodrug strategy. nih.gov

The stability of linkers is often assessed by measuring their rate of hydrolysis in plasma. For instance, modifications to peptide linkers or the inclusion of structures like a meta-amide para-aminobenzyl carbamate (PABC) have been shown to dramatically improve stability in mouse serum without compromising the desired enzymatic cleavage. researchgate.net For this compound analogs, linkers would be systematically evaluated for:

Plasma Stability: Resistance to hydrolysis and enzymatic degradation in circulation.

Targeted Cleavability: Efficient cleavage by enzymes or conditions specific to the tumor microenvironment (e.g., proteases, low pH, hypoxia).

Computational Modeling and In Silico Approaches for this compound Design

Modern drug design heavily relies on computational, or in silico, methods to predict molecular properties and guide synthetic efforts. nih.gov These approaches save significant time and resources by allowing for the virtual screening and optimization of numerous candidate molecules before they are synthesized. For the rational design of this compound analogs, computational modeling can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate physicochemical properties (like lipophilicity, electronic parameters, and steric factors) of different FMOC substitutions and linkers with biological activity. nih.gov This helps in predicting the potency of new, unsynthesized analogs.

Molecular Docking: This technique can be used to simulate the interaction between this compound analogs and specific enzymes. For example, docking studies could predict how well a linker fits into the active site of a protease like cathepsin B, providing an estimate of its cleavability. It can also model the interaction of the unmasked Mitomycin C with the reductive enzymes required for its activation.

These in silico tools enable a more rational and targeted approach to designing this compound prodrugs with optimized stability, cleavability, and ultimately, therapeutic efficacy. nih.govmdpi.com

Molecular Docking and Dynamics Simulations of Prodrug-Enzyme Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as a prodrug, and a biological target, typically an enzyme responsible for its activation. While specific studies on this compound are not available, insights can be drawn from docking studies of MMC with polymers containing the fluorenylmethyloxycarbonyl (FMOC) group, which is a key component of the this compound prodrug.

One such study investigated the interaction between MMC and a copolymer, Fmoc-Lys-PEG, using AutoDock Vina. The simulation aimed to understand the binding affinity and the forces driving the interaction. The results indicated that hydrogen bonding plays a crucial role in the association between MMC and the FMOC-containing polymer. nih.gov

The binding energies from these simulations provide a quantitative measure of the affinity between the molecules. Lower binding energy suggests a more stable complex. The study reported the following binding energies for different docking scenarios nih.gov:

| Ligand | Receptor | Lowest Binding Energy (Kcal/mol) |

|---|---|---|

| Fmoc-Lys-PEG | MMC | -3.9 |

| MMC (limited to FMOC as a single binding pocket) | Fmoc-Lys-PEG | -4.5 |

| MMC | Fmoc-Lys-PEG | -4.4 |

These findings suggest a favorable interaction between MMC and the FMOC moiety, which is a critical aspect of the prodrug design. The stability of the prodrug-enzyme complex is a key determinant of the subsequent activation kinetics.

Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of the this compound prodrug within the active site of a target enzyme over time. While specific MD simulations for this compound are not documented, the general application of MD is to assess the stability of the binding pose obtained from docking, providing a more comprehensive understanding of the interaction at an atomic level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. longdom.orgwikipedia.org In the context of this compound, QSAR studies can help in optimizing the prodrug design by identifying key molecular descriptors that correlate with desired properties such as enzymatic activation rate, tumor cell cytotoxicity, and stability in systemic circulation.

While specific QSAR studies for this compound are not available, research on MMC analogues has identified several important physicochemical parameters that influence their antitumor activity. These include the quinone reduction potential (E1/2) and the logarithm of the partition coefficient (log P), which is a measure of lipophilicity. nih.gov